molecular formula C16H17N3O3 B2902405 2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide CAS No. 1396881-99-4

2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide

Cat. No.: B2902405
CAS No.: 1396881-99-4
M. Wt: 299.33
InChI Key: DRBJBCHFISZJDE-UHFFFAOYSA-N
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Description

2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a cyclopropane ring, an oxazole ring, and a phenethyl group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropane carboxylic acid derivative. This can be achieved through the cyclopropanation of alkenes using diazo compounds and transition metal catalysts . The oxazole ring can be synthesized via cyclization reactions involving amides and α-haloketones . The final step involves coupling the cyclopropane carboxamide with the oxazole derivative under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the cyclopropanation step and automated synthesis platforms for the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopropanecarboxamido)-N-phenethyloxazole-4-carboxamide stands out due to its combination of a cyclopropane ring, an oxazole ring, and a phenethyl group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-N-(2-phenylethyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-14(12-6-7-12)19-16-18-13(10-22-16)15(21)17-9-8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBJBCHFISZJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CO2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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